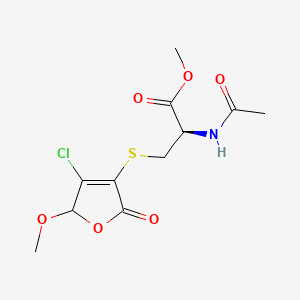
N-Acetyl-S-(4-chloro-2,5-dihydro-5-methoxy-2-oxo-3-furanyl)-L-cysteine methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-Methyl 2-acetamido-3-((4-chloro-5-methoxy-2-oxo-2,5-dihydrofuran-3-yl)thio)propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an acetamido group, a methoxy group, and a chloro-substituted dihydrofuran ring, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-Methyl 2-acetamido-3-((4-chloro-5-methoxy-2-oxo-2,5-dihydrofuran-3-yl)thio)propanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the dihydrofuran ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chloro and methoxy groups: These groups can be introduced via substitution reactions using appropriate reagents such as chlorinating agents and methoxylating agents.
Attachment of the acetamido group: This step involves the acylation of an amine precursor with acetic anhydride or a similar acylating agent.
Thioester formation: The final step involves the formation of the thioester linkage, which can be achieved through a reaction between a thiol and an ester precursor under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-Methyl 2-acetamido-3-((4-chloro-5-methoxy-2-oxo-2,5-dihydrofuran-3-yl)thio)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester and thioester linkages can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Sodium methoxide, thionyl chloride.
Hydrolysis conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular effects.
Medicine: Its unique structure may make it a potential lead compound for drug development, particularly in the areas of antimicrobial or anticancer research.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of (2R)-Methyl 2-acetamido-3-((4-chloro-5-methoxy-2-oxo-2,5-dihydrofuran-3-yl)thio)propanoate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor binding: It may interact with cellular receptors, triggering or blocking signal transduction pathways.
DNA/RNA interaction: The compound could intercalate into DNA or RNA, affecting transcription or translation processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
(2R)-Methyl 2-acetamido-3-((4-chloro-5-methoxy-2-oxo-2,5-dihydrofuran-3-yl)thio)propanoate is unique due to its combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
142762-81-0 |
|---|---|
Formule moléculaire |
C11H14ClNO6S |
Poids moléculaire |
323.75 g/mol |
Nom IUPAC |
methyl (2R)-2-acetamido-3-[(3-chloro-2-methoxy-5-oxo-2H-furan-4-yl)sulfanyl]propanoate |
InChI |
InChI=1S/C11H14ClNO6S/c1-5(14)13-6(9(15)17-2)4-20-8-7(12)11(18-3)19-10(8)16/h6,11H,4H2,1-3H3,(H,13,14)/t6-,11?/m0/s1 |
Clé InChI |
VRKJAMVJXRECNQ-OCAOPBLFSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSC1=C(C(OC1=O)OC)Cl)C(=O)OC |
SMILES canonique |
CC(=O)NC(CSC1=C(C(OC1=O)OC)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


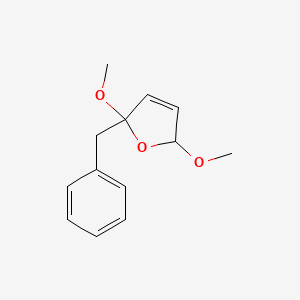
![6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12904531.png)
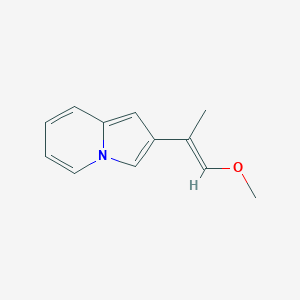


![3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan](/img/structure/B12904558.png)
![7-Fluoro-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12904571.png)
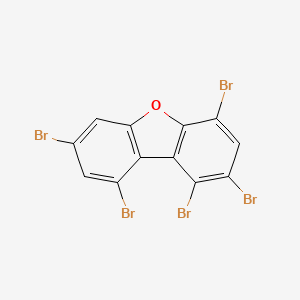
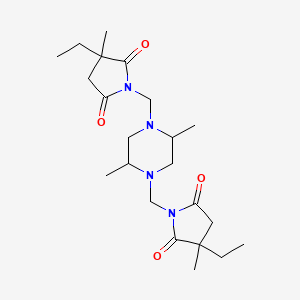
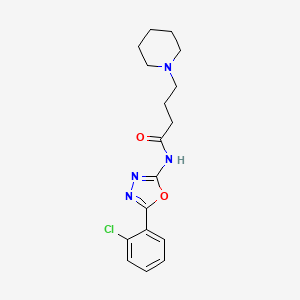
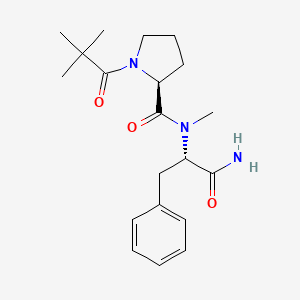

![7-[3-(Morpholin-4-yl)propoxy]-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile](/img/structure/B12904611.png)
![3,5-Diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole](/img/structure/B12904616.png)
